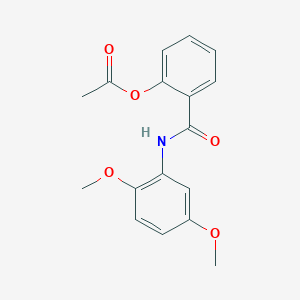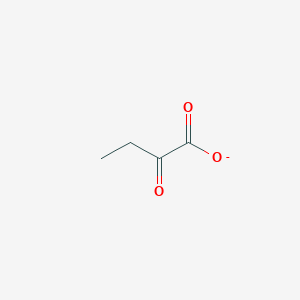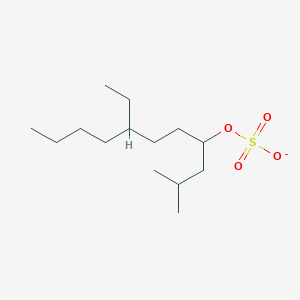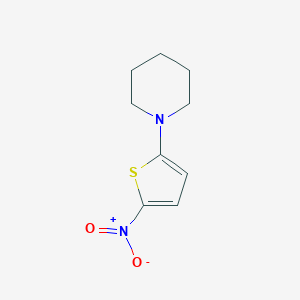
delta-Cadinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-delta-cadinol is a cadinane sesquiterpenoid that consists of 1,6-dimethyl-4-(propan-2-yl)-1,2,3,4,4a,7,8,8a-octahydronaphthalene having a hydroxy substituent at position 1 and (1R,4S,4aR,8aS)-configuration. It has a role as an algal metabolite and a plant metabolite. It is a cadinane sesquiterpenoid, a member of octahydronaphthalenes and a tertiary alcohol. It is an enantiomer of a (+)-delta-cadinol.
delta-Cadinol is a natural product found in Cryptomeria japonica, Ageratum conyzoides, and other organisms with data available.
Scientific Research Applications
Scientific Research Applications of Delta-Cadinol
Chemical Composition and Properties
Delta-Cadinol is a significant component in various essential oils and exhibits distinct chemical properties. In a study by (Kuo et al., 2002), it was isolated from the heartwood of Chamaecyparis obtusa var. formosana along with other sesquiterpenes. Its structure, along with other related compounds, was elucidated through chemical and spectral studies. Similarly, (Kuo et al., 2003) identified delta-Cadinol in the roots of Taiwania cryptomerioides, contributing to understanding the chemical diversity in plant species.
Therapeutic Potential and Applications
The therapeutic potential of delta-Cadinol has been explored in several studies. For instance, (Tung et al., 2008) investigated the anti-inflammatory activities of essential oil from Cinnamomum osmophloeum twigs, where delta-Cadinol was a constituent. This study highlighted the potential of delta-Cadinol in natural health products. In another study, (Tung et al., 2011) demonstrated the hepatoprotective effects of bioactive phytochemicals, including delta-Cadinol, against lipopolysaccharide/D-galactosamine-induced acute hepatitis in mice.
properties
CAS RN |
19435-97-3 |
|---|---|
Product Name |
delta-Cadinol |
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1R,4S,4aR,8aS)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13-,14-,15+/m0/s1 |
InChI Key |
LHYHMMRYTDARSZ-ZQDZILKHSA-N |
Isomeric SMILES |
CC1=C[C@H]2[C@@H](CC[C@@]([C@H]2CC1)(C)O)C(C)C |
SMILES |
CC1=CC2C(CCC(C2CC1)(C)O)C(C)C |
Canonical SMILES |
CC1=CC2C(CCC(C2CC1)(C)O)C(C)C |
Other CAS RN |
19435-97-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-methoxyphenyl)-N-[4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide](/img/structure/B1229074.png)




![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethyl-1-(2-furanylmethyl)thiourea](/img/structure/B1229082.png)

![2-(2-Furanylmethylamino)benzoic acid [2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] ester](/img/structure/B1229084.png)
![1-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}-3,3-dimethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B1229087.png)

![3-Methyl-1-[1,3,7,9-tetrahydroxy-2,8-dimethyl-6-(3-methyl-1-oxobutyl)-4-dibenzofuranyl]-1-butanone](/img/structure/B1229091.png)